1-(Cyclopentylmethyl)piperidine-3-carbonitrile

Physicochemical profiling Building block selection Medicinal chemistry

1-(Cyclopentylmethyl)piperidine-3-carbonitrile (CAS 1344005-79-3) is a structurally defined heterocyclic building block for medicinal chemistry and organic synthesis. Order-of-magnitude biological potency shifts are observed with single-atom modifications to the N-substituent in piperidine-3-carbonitrile derivatives—generic substitution is insufficient. The C3-nitrile enables hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or cycloaddition. Paired with the cyclobutyl analog (CAS 1487711-90-9), it isolates the effect of one methylene increment in the N-cycloalkyl ring on logP and solubility. For kinase inhibitor programs and CNS-targeted libraries where the nitrile contributes metabolic stability and hydrogen-bonding capacity.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B7896111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylmethyl)piperidine-3-carbonitrile
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2CCCC(C2)C#N
InChIInChI=1S/C12H20N2/c13-8-12-6-3-7-14(10-12)9-11-4-1-2-5-11/h11-12H,1-7,9-10H2
InChIKeyJIWIAZMLMJSEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 51 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopentylmethyl)piperidine-3-carbonitrile (CAS 1344005-79-3): Chemical Identity and Sourcing Baseline for Procurement Decisions


1-(Cyclopentylmethyl)piperidine-3-carbonitrile (CAS 1344005-79-3) is a disubstituted piperidine derivative with molecular formula C12H20N2 and molecular weight 192.30 g/mol, featuring a cyclopentylmethyl group at the piperidine N1 position and a nitrile (–C≡N) at the C3 position . It is classified and commercially supplied as a heterocyclic building block for organic synthesis and medicinal chemistry research . The compound is not listed in major bioactivity databases as an active pharmaceutical ingredient; its publicly documented role is that of a synthetic intermediate or scaffold element .

Why Generic Substitution Is Not Advisable for 1-(Cyclopentylmethyl)piperidine-3-carbonitrile Without Explicit Comparative Qualification


Compounds in the N-cycloalkylmethyl-piperidine-3-carbonitrile class differ in at least three independently variable structural features—N-alkyl cycloalkyl ring size (cyclopentyl vs. cyclobutyl vs. cyclohexyl), nitrile position on the piperidine ring (C3 vs. C4), and presence or absence of the nitrile functionality itself—each of which can independently alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding geometry . Published structure–activity relationship (SAR) data for piperidine-3-carbonitrile derivatives demonstrate that even single-atom modifications to the N-substituent can produce order-of-magnitude shifts in biological potency [1]. Consequently, procurement of 1-(cyclopentylmethyl)piperidine-3-carbonitrile as a specific building block or scaffold cannot be satisfied by a generic 'piperidine derivative' or positional isomer without experimental verification that the substitution pattern is inconsequential for the intended chemical or biological application .

Quantitative Differentiation Evidence for 1-(Cyclopentylmethyl)piperidine-3-carbonitrile Versus Closest Structural Analogs


Molecular Weight and Formula Differentiation from the Closest N-Cycloalkylmethyl Analog (Cyclobutyl)

The target compound differs from its closest commercially available N-cycloalkylmethyl analog, 1-(cyclobutylmethyl)piperidine-3-carbonitrile, by one methylene unit in the cycloalkyl ring (cyclopentyl vs. cyclobutyl), producing a molecular weight increase of 14.03 g/mol (192.30 vs. 178.27 g/mol) and a corresponding increase in calculated lipophilicity . This structural difference results in a higher fraction of sp³-hybridized carbon (Fsp³ = 0.75 for the target vs. 0.73 for the cyclobutyl analog, based on SMILES analysis), a parameter correlated with increased molecular complexity and, in some drug-discovery contexts, improved clinical success rates [1].

Physicochemical profiling Building block selection Medicinal chemistry

Presence of the Nitrile Functionality at C3 Differentiates the Target from 1-(Cyclopentylmethyl)piperidine

The nitrile group at the piperidine C3 position distinguishes the target compound from 1-(cyclopentylmethyl)piperidine (CAS 55307-81-8, C11H21N, MW 167.29 g/mol), which lacks any cyano substitution . This difference introduces a strong hydrogen-bond acceptor (–C≡N) with a dipole moment absent in the unsubstituted analog. Published class-level evidence for piperidine-3-carbonitrile derivatives indicates that the C3-nitrile contributes to kinase inhibitor binding (e.g., as an intermediate for aurora kinase inhibitors) and can enhance metabolic stability relative to non-nitrile congeners [1]. In synthetic applications, the nitrile serves as a versatile handle for further transformation (hydrolysis to amide/carboxylic acid, reduction to aminomethyl, cycloaddition chemistry) that is unavailable with 1-(cyclopentylmethyl)piperidine .

Hydrogen-bond acceptor capacity Synthetic versatility Metabolic stability

Positional Selectivity: C3-Nitrile vs. C4-Substituted Cyclopentylmethyl Piperidine Analogs

The target compound bears the nitrile at the piperidine C3 position, whereas commercially available 4-(cyclopentylmethyl)piperidine hydrochloride (CAS 188844-20-4) and 2-(cyclopentylmethyl)piperidine (CAS 858260-12-5) place the cyclopentylmethyl group at different ring positions and lack the nitrile entirely . Regioisomeric piperidine substitution patterns are well-documented in medicinal chemistry to produce divergent biological activity profiles; for example, in dopamine transporter ligand series, the 3α-position of the piperidine ring constitutes a stereoelectronic environment distinct from the 4-position, with documented unfavorable interactions for certain substituents at the 3-position [1]. Although no direct head-to-head bioactivity comparison exists for this specific compound pair, the general SAR principle that piperidine substitution position is a critical determinant of target engagement applies [1].

Regioisomer differentiation Receptor binding Medicinal chemistry SAR

Commercial Availability and Sourcing Differentiation: Single-Supplier Risk Assessment

A search of publicly indexed chemical supplier databases indicates that 1-(cyclopentylmethyl)piperidine-3-carbonitrile (CAS 1344005-79-3) is currently cataloged by a limited number of vendors, with confirmed listing at A2B Chem (Cat# BH78468) as a heterocyclic building block . In contrast, the closely related 1-(cyclopentylmethyl)piperidine (CAS 55307-81-8, no nitrile) appears more broadly available across multiple supplier platforms . Physical property characterization data (melting point, boiling point, density) are not publicly reported for the target compound on authoritative databases, whereas the cyclobutyl analog and non-nitrile congener have comparable gaps in physicochemical documentation . This limited commercial footprint means that procurement lead times, minimum order quantities, and batch-to-batch analytical characterization should be confirmed directly with the supplier before committing to experimental workflows dependent on this specific scaffold .

Supply chain Procurement risk Building block sourcing

Evidence-Supported Application Scenarios for Procuring 1-(Cyclopentylmethyl)piperidine-3-carbonitrile


Scaffold for Medicinal Chemistry SAR Exploration Requiring a C3-Nitrile Piperidine with a Cyclopentylmethyl N-Substituent

When a medicinal chemistry program requires systematic exploration of N-cycloalkylmethyl substitution on a piperidine-3-carbonitrile core, this compound provides the cyclopentyl homolog for direct comparison against the cyclobutyl (CAS 1487711-90-9) and potentially cyclohexyl variants. The availability of the C3-nitrile as both a pharmacophoric element and a synthetic transformation handle makes this scaffold suitable for generating analog series where the cycloalkyl ring size is the primary variable, enabling logP and steric SAR studies . This application derives from the structural differentiation evidence in Evidence Items 1 and 2.

Synthetic Intermediate for Nitrile-Derived Functional Group Interconversions in Complex Molecule Synthesis

The C3-nitrile group enables downstream chemistry—hydrolysis to the corresponding carboxamide or carboxylic acid, reduction to the aminomethyl derivative, or participation in cycloaddition and nucleophilic addition reactions—that is inaccessible with the non-nitrile analog 1-(cyclopentylmethyl)piperidine. This scenario applies when the synthetic route requires the nitrile as a masked or activatable functionality at the piperidine 3-position, supported by the functional group differentiation in Evidence Item 2 .

Building Block for Kinase-Focused or CNS-Targeted Compound Library Design

Piperidine-3-carbonitrile derivatives, as a class, have established precedent as intermediates for kinase inhibitor synthesis (e.g., aurora kinase inhibitors via imidazo[1,2-a]pyrazine cores) and as scaffolds in CNS-targeted small molecules, where the nitrile contributes to metabolic stability and hydrogen-bonding interactions . While no target-specific bioactivity data exist, procurement of this compound as a diversity element in a screening library leverages the class-level SAR that piperidine-3-carbonitrile N-substitution patterns modulate biological activity profiles . This scenario is supported by class-level inference from Evidence Items 2 and the broader piperidine-3-carbonitrile literature.

Physicochemical Probe for Cycloalkyl Ring Size Effects on logP and Solubility in a Piperidine-3-carbonitrile Series

The target compound (C12H20N2, MW 192.30, cyclopentyl) paired with 1-(cyclobutylmethyl)piperidine-3-carbonitrile (C11H18N2, MW 178.27, cyclobutyl) forms a matched pair that isolates the effect of one methylene increment in the N-cycloalkyl ring on physicochemical properties such as calculated logP, aqueous solubility, and chromatographic retention. This application is directly supported by the quantitative molecular property differentiation in Evidence Item 1 and requires no biological assay data to be scientifically valid .

Quote Request

Request a Quote for 1-(Cyclopentylmethyl)piperidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.